molecular formula C7H13Br2N B2843740 4-(Bromomethyl)-1-methyl-1,2,3,6-tetrahydropyridine hydrobromide CAS No. 1909305-40-3

4-(Bromomethyl)-1-methyl-1,2,3,6-tetrahydropyridine hydrobromide

Cat. No.: B2843740
CAS No.: 1909305-40-3
M. Wt: 270.996
InChI Key: VQBPTAFXICADIT-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-1-methyl-1,2,3,6-tetrahydropyridine hydrobromide is a chemical compound with significant applications in various fields of science and industry. This compound is characterized by its bromomethyl group attached to a tetrahydropyridine ring, which is further substituted with a methyl group at the first position. The hydrobromide salt form enhances its solubility and stability, making it suitable for diverse applications.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 1-methyl-1,2,3,6-tetrahydropyridine as the core structure.

  • Purification: The resulting product is purified through recrystallization or chromatographic techniques to obtain the desired compound.

Industrial Production Methods:

  • Batch Production: In industrial settings, the compound is often produced in batches to ensure quality control and consistency.

  • Continuous Flow Synthesis: Advanced methods may employ continuous flow synthesis for large-scale production, offering better control over reaction parameters and improved efficiency.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be employed to convert the bromomethyl group to a methylene group.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions, often under acidic or basic conditions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Alkanes and alkenes.

  • Substitution Products: Amides, esters, and ethers.

Mechanism of Action

Target of Action

The primary target of 4-(Bromomethyl)-1-methyl-1,2,3,6-tetrahydropyridine hydrobromide is currently unknown. This compound is a substituted pyridine , and pyridine derivatives are known to interact with various biological targets.

Mode of Action

The mode of action of this compound is not well-documented. As a bromomethyl pyridine derivative, it may act as an alkylating agent, introducing a bromomethyl group into biological molecules. This could potentially alter the function of these molecules, leading to changes in cellular processes .

Biochemical Pathways

Bromomethyl pyridine derivatives have been used in the synthesis of various organic compounds , suggesting that they may interact with a wide range of biochemical pathways.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a building block in the synthesis of biologically active molecules, including potential pharmaceuticals. Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents. Industry: The compound finds applications in the production of agrochemicals, dyes, and other industrial chemicals.

Comparison with Similar Compounds

  • 4-(Bromomethyl)benzoic Acid: Similar in structure but contains a carboxylic acid group instead of the tetrahydropyridine ring.

  • Benzyl Bromide: A simpler compound with a benzene ring attached to a bromomethyl group.

  • 4-(Bromomethyl)benzenethiol: Contains a thiol group instead of the methyl group.

Uniqueness: Unlike these similar compounds, 4-(Bromomethyl)-1-methyl-1,2,3,6-tetrahydropyridine hydrobromide has a unique combination of a bromomethyl group and a tetrahydropyridine ring, which imparts distinct chemical properties and reactivity.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in research and production.

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Properties

IUPAC Name

4-(bromomethyl)-1-methyl-3,6-dihydro-2H-pyridine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12BrN.BrH/c1-9-4-2-7(6-8)3-5-9;/h2H,3-6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQBPTAFXICADIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=CC1)CBr.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Br2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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